molecular formula C14H15ClN2OS B1662372 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide CAS No. 300851-67-6

2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide

Cat. No. B1662372
CAS RN: 300851-67-6
M. Wt: 294.8 g/mol
InChI Key: AZYDQCGCBQYFSE-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found in many potent biologically active compounds .


Synthesis Analysis

Thiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structures of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Chemical Reactions Analysis

Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

In Vivo

2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide has been studied for its potential use in in vivo scientific research applications. In one study, this compound was used to study the effects of the compound on the central nervous system. The study found that this compound had a significant inhibitory effect on the activity of the central nervous system.

In Vitro

2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide has also been studied for its potential use in in vitro scientific research applications. In one study, this compound was used to study the effects of the compound on the activity of the enzyme acetylcholinesterase. The study found that this compound had a significant inhibitory effect on the activity of the enzyme.

Mechanism of Action

Target of Action

4-CMTB, also known as 2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide, primarily targets the Free Fatty Acid Receptor 2 (FFA2/GPR43) . FFA2 is a G-protein-coupled receptor that recognizes short-chain fatty acids and plays a crucial role in regulating inflammatory responses .

Mode of Action

4-CMTB acts as both a direct agonist and a positive allosteric modulator of FFA2 . It binds at a site distinct from the orthosteric site, modulating the activity of short-chain fatty acids at FFA2 via the FFA2 second extracellular loop (ECL2) . This dual-binding property allows 4-CMTB to bind to both orthosteric and allosteric sites in a stepwise manner .

Biochemical Pathways

The activation of FFA2 by 4-CMTB leads to a series of biochemical reactions. It has been reported that 4-CMTB selectively induces ERK1/2 phosphorylation in cells expressing human FFA2 . This suggests that the ERK1/2 signaling pathway, which is involved in various cellular processes such as proliferation and differentiation, is affected by 4-CMTB.

Result of Action

The activation of FFA2 by 4-CMTB has been associated with various molecular and cellular effects. For instance, it has been shown to inhibit antigen-induced degranulation in RBL-2H3 cells . In a mouse model of ovalbumin-induced allergic asthma, administration of 4-CMTB decreased immune cell numbers in the bronchoalveolar lavage fluid and suppressed the expression of inflammatory Th2 cytokines (IL-4, IL-5, and IL-13) in lung tissues .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 4-CMTB. For instance, the physiological environment, including pH and the presence of other biomolecules, can affect the compound’s stability and interaction with its target. Additionally, factors such as diet and gut microbiota, which can influence the levels of short-chain fatty acids in the body, may also impact the efficacy of 4-CMTB .

Biological Activity

The biological activity of 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide has not been extensively studied. However, the compound has been found to have an inhibitory effect on the activity of the enzyme acetylcholinesterase. This inhibitory effect may have a variety of effects on the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, the compound has been found to have an inhibitory effect on the activity of the enzyme acetylcholinesterase. This inhibitory effect may have a variety of effects on the central nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide in lab experiments include its relatively low cost and its solubility in various solvents. The main limitation of using this compound in lab experiments is the lack of extensive research into its pharmacological properties.

Future Directions

The future directions for research into 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide include further study into the compound’s pharmacological properties and its potential applications in various scientific research applications. Additionally, further research into the compound’s biochemical and physiological effects, as well as its mechanism of action, is warranted. Other potential future directions for research into this compound include the exploration of its potential use in drug development and the development of novel methods for synthesizing the compound. Finally, further research into the compound’s potential therapeutic effects is also warranted.

Safety and Hazards

The safety and hazards of a specific thiazole derivative would depend on its exact structure and properties. It’s important to refer to the specific Material Safety Data Sheet (MSDS) for the compound .

Biochemical Analysis

Biochemical Properties

4-CMTB plays a significant role in biochemical reactions by acting as a positive allosteric modulator of the free fatty acid receptor 2 (FFA2/GPR43) . This receptor is involved in the regulation of metabolic processes, including lipolysis and insulin secretion. 4-CMTB interacts with FFA2 by binding to a specific site on the receptor, which enhances the receptor’s response to its natural ligands, such as short-chain fatty acids . This interaction leads to increased calcium mobilization in neutrophils and inhibition of lipolysis in adipocytes .

Cellular Effects

The effects of 4-CMTB on various cell types and cellular processes are profound. In neutrophils, 4-CMTB induces calcium mobilization, which is crucial for various cellular functions, including chemotaxis and phagocytosis . In adipocytes, 4-CMTB inhibits lipolysis, thereby influencing lipid metabolism and energy homeostasis . Additionally, 4-CMTB has been shown to affect cell signaling pathways by modulating the activity of FFA2, which in turn impacts gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-CMTB exerts its effects through binding interactions with the FFA2 receptor. This binding enhances the receptor’s response to endogenous ligands, leading to increased activation of downstream signaling pathways . The allosteric modulation by 4-CMTB results in changes in gene expression and enzyme activity, which contribute to its overall biochemical and cellular effects . The compound’s ability to inhibit lipolysis in adipocytes and mobilize calcium in neutrophils highlights its role in regulating metabolic and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-CMTB have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-CMTB maintains its activity over extended periods, allowing for sustained modulation of FFA2 signaling pathways .

Dosage Effects in Animal Models

The effects of 4-CMTB vary with different dosages in animal models. At lower doses, 4-CMTB effectively modulates FFA2 activity without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including disruptions in metabolic processes and potential toxicity to specific cell types . Understanding the dosage-dependent effects of 4-CMTB is crucial for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

4-CMTB is involved in several metabolic pathways, primarily through its interaction with the FFA2 receptor . This interaction influences the metabolism of short-chain fatty acids and other metabolites, affecting metabolic flux and metabolite levels . The compound’s role in modulating FFA2 activity highlights its potential impact on metabolic homeostasis and energy balance .

Transport and Distribution

Within cells and tissues, 4-CMTB is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution of 4-CMTB are critical factors that determine its efficacy in modulating FFA2 signaling pathways .

Subcellular Localization

The subcellular localization of 4-CMTB is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 4-CMTB effectively modulates FFA2 activity and exerts its biochemical and cellular effects .

properties

IUPAC Name

2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYDQCGCBQYFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300851-67-6
Record name 300851-67-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.